molecular formula C7H12N2S B8314342 4-[(ethylthio)methyl]-1-methyl-1H-pyrazole

4-[(ethylthio)methyl]-1-methyl-1H-pyrazole

Cat. No. B8314342
M. Wt: 156.25 g/mol
InChI Key: JEFILFLWWKLBNN-UHFFFAOYSA-N
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Patent
US08895571B2

Procedure details

A mixture of 4-(chloromethyl)-1-methyl-1H-pyrazole (2.0 g, 15 mmol) (prepared according to Intermediate 5 Step A) and sodium ethanethiolate (2.6 g, 31 mmol) in N,N-dimethylformamide (20.0 mL) was stirred at room temperature overnight. The reaction mixture was quenched with brine and extracted with EtOAc (3×). The combined extracts were dried over Na2SO4, filtered and concentrated under reduced pressure to give an oil residue which was purified by combi-flash chromatography eluted with 20% EtOAc in hexane to give 1.9 g (79% yield) of the desired product. LC-MS found: 157.1 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[N:5][N:6]([CH3:8])[CH:7]=1.[CH2:9]([S-:11])[CH3:10].[Na+]>CN(C)C=O>[CH2:9]([S:11][CH2:2][C:3]1[CH:4]=[N:5][N:6]([CH3:8])[CH:7]=1)[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClCC=1C=NN(C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C=NN(C1)C
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)[S-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil residue which
CUSTOM
Type
CUSTOM
Details
was purified by combi-flash chromatography
WASH
Type
WASH
Details
eluted with 20% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)SCC=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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